Furo[2,3-b]pyridine-6-carbaldehyde
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Overview
Description
Furo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound has been used in various scientific research applications, including drug discovery and development, as well as in the synthesis of novel chemical compounds.
Scientific Research Applications
Furo[2,3-b]pyridine-6-carbaldehyde has been used in various scientific research applications, including drug discovery and development. This compound has been shown to possess significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel drugs. Additionally, this compound has been used in the synthesis of novel chemical compounds, which can be used in various applications, such as material science and nanotechnology.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-6-carbaldehyde is not yet fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
Furo[2,3-b]pyridine-6-carbaldehyde has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques, such as column chromatography or recrystallization. Additionally, this compound has been shown to possess significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel drugs.
However, there are also some limitations to the use of this compound in lab experiments. This compound has not yet been fully characterized, and its mechanism of action is not yet fully understood. Additionally, the synthesis of this compound can be challenging, and the yield of the reaction can be low.
Future Directions
There are several future directions for the research on furo[2,3-b]pyridine-6-carbaldehyde. One potential direction is the further characterization of the mechanism of action of this compound. This will help to better understand the anti-inflammatory and anti-tumor properties of this compound and may lead to the development of more effective drugs.
Another future direction is the synthesis of novel chemical compounds based on the structure of this compound. These compounds may have unique chemical and biological properties and may be useful in various applications, such as material science and nanotechnology.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound has been used in various scientific research applications, including drug discovery and development, as well as in the synthesis of novel chemical compounds. While there are still some limitations to the use of this compound in lab experiments, there are also several future directions for the research on this compound, which may lead to the development of more effective drugs and novel chemical compounds.
Synthesis Methods
The synthesis of furo[2,3-b]pyridine-6-carbaldehyde involves the condensation of 2-aminopyridine with furfural in the presence of an acid catalyst. This reaction leads to the formation of this compound, which can be further purified using various techniques, such as column chromatography or recrystallization.
properties
IUPAC Name |
furo[2,3-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKMRXBVATMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617994 |
Source
|
Record name | Furo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193750-90-2 |
Source
|
Record name | Furo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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